molecular formula C9H9ClO2 B1424906 4-Chloro-2,5-dimethylbenzoic acid CAS No. 90649-77-7

4-Chloro-2,5-dimethylbenzoic acid

Cat. No. B1424906
CAS RN: 90649-77-7
M. Wt: 184.62 g/mol
InChI Key: YYFHHBYKGNGHHU-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Chloro-2,5-dimethylbenzoic acid is 1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) . This indicates that the molecule consists of a benzene ring with two methyl groups (CH3), a carboxylic acid group (COOH), and a chlorine atom attached to it.


Physical And Chemical Properties Analysis

4-Chloro-2,5-dimethylbenzoic acid is a solid substance . It has a molecular weight of 184.62 .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Chemical Compositions and Biological Activities : A study explored the chemical compositions of a chloroform extract from the lichen Parmelia erumpens, focusing on compounds structurally related to 4-Chloro-2,5-dimethylbenzoic acid. The study identified compounds with notable antimicrobial and anticancer activities, including a compound similar to 4-Chloro-2,5-dimethylbenzoic acid, which exhibited significant activity against bacteria and fungi, as well as cancer cells, indicating its potential as an antimicrobial and anticancer drug target (Aravind et al., 2014).

Synthesis and Structural Characterization

  • Synthesis Approaches : Another research focused on the synthesis of a compound structurally related to 4-Chloro-2,5-dimethylbenzoic acid. The study detailed the synthesis process and characterized the compound's structure using various spectroscopic methods. This research contributes to understanding the synthesis and structural properties of compounds related to 4-Chloro-2,5-dimethylbenzoic acid (Lin, 2013).

Reactivity and Substitution Studies

  • Aromatic Nucleophilic Substitution : In an older study, the reactivity of compounds structurally similar to 4-Chloro-2,5-dimethylbenzoic acid was investigated. This research provides insights into the chemical behavior of such compounds, particularly in the context of aromatic nucleophilic substitution reactions (Hasegawa, 1983).

properties

IUPAC Name

4-chloro-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFHHBYKGNGHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299082
Record name 4-Chloro-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylbenzoic acid

CAS RN

90649-77-7
Record name 4-Chloro-2,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90649-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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